molecular formula C20H26N2O4S B10879610 1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine

1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B10879610
M. Wt: 390.5 g/mol
InChI Key: MDTXPEWAYKZBOZ-UHFFFAOYSA-N
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Description

    1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine: , often referred to as , is a synthetic organic compound.

  • Its chemical formula is C21H26N2O4S , and it features a piperazine ring substituted with an ethoxy-methoxybenzyl group and a phenylsulfonyl group.
  • EMPP exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
  • Preparation Methods

    • Synthetic Routes : EMPP can be synthesized through various routes. One common method involves the reaction of piperazine with 4-ethoxy-3-methoxybenzyl chloride, followed by sulfonation of the resulting compound with phenylsulfonyl chloride.
    • Reaction Conditions : The reactions typically occur under anhydrous conditions, using appropriate solvents (e.g., dichloromethane or dimethylformamide).
    • Industrial Production : While EMPP is not widely produced industrially, its synthesis can be scaled up using similar methods.
  • Chemical Reactions Analysis

    • Reactivity : EMPP undergoes several types of reactions:
      • Substitution : The phenylsulfonyl group can be substituted with other nucleophiles (e.g., amines or thiols).
      • Oxidation/Reduction : The benzyl and methoxy groups may participate in redox reactions.
    • Common Reagents and Conditions :
      • Sulfonation: Phenylsulfonyl chloride, base, and solvent.
      • Ethoxy-Methoxybenzyl Group Formation: 4-ethoxy-3-methoxybenzyl chloride and base.
    • Major Products : The primary product is EMPP itself, but derivatives may also form during reactions.
  • Scientific Research Applications

    • Medicinal Chemistry : EMPP’s unique structure makes it a potential lead compound for drug development.
    • Anticancer Research : Researchers investigate its effects on cancer cell lines due to its phenylsulfonyl moiety.
    • Neuropharmacology : EMPP’s piperazine ring suggests possible interactions with neurotransmitter receptors.
    • Industrial Applications : Limited, but it could serve as a building block for other compounds.
  • Mechanism of Action

    • Targets : EMPP likely interacts with cellular receptors or enzymes due to its structural features.
    • Pathways : Further studies are needed to elucidate specific pathways affected by EMPP.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • Piperazine Derivatives : Compare EMPP with other piperazine-based compounds.
      • Sulfonyl-Containing Compounds : Highlight EMPP’s unique combination of phenylsulfonyl and benzyl-methoxy groups.

    Properties

    Molecular Formula

    C20H26N2O4S

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    1-(benzenesulfonyl)-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine

    InChI

    InChI=1S/C20H26N2O4S/c1-3-26-19-10-9-17(15-20(19)25-2)16-21-11-13-22(14-12-21)27(23,24)18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3

    InChI Key

    MDTXPEWAYKZBOZ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC

    Origin of Product

    United States

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